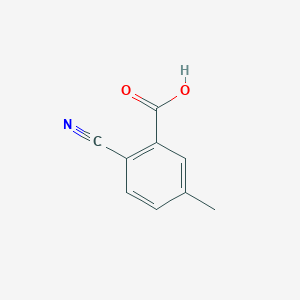

2-Cyano-5-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-シアノ-5-メチル安息香酸は、分子式C9H7NO2を持つ有機化合物です。安息香酸の誘導体であり、カルボキシル基がシアノ基とメチル基に置換されています。この化合物は、有機合成や医薬品など、さまざまな分野における用途で知られています。

2. 製法

合成経路と反応条件

2-シアノ-5-メチル安息香酸は、いくつかの方法で合成することができます。一般的なアプローチの1つは、3-メチル安息香酸のニトロ化、それに続く還元、そして続くシアノ化です。ニトロ化工程では、通常、濃硝酸と硫酸を試薬として使用します。還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。 最後に、シアノ化工程では、塩基性条件下で、シアン化ナトリウムなどのシアン化物源を使用します .

工業生産方法

工業環境では、2-シアノ-5-メチル安息香酸の生産は、多くの場合、大規模なニトロ化と還元プロセスを伴います。連続フロー反応器と高度な触媒系を使用することで、目的の製品の効率と収率を高めることができます。 さらに、溶媒のリサイクルや廃棄物の最小化などのグリーンケミストリーの原則の実装は、工業生産においてますます重要になっています .

準備方法

Synthetic Routes and Reaction Conditions

2-Cyano-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzoic acid, followed by reduction and subsequent cyanation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the cyanation step involves the use of a cyanide source, such as sodium cyanide, under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .

化学反応の分析

反応の種類

2-シアノ-5-メチル安息香酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸や他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、シアノ基をアミノ基に変換することができ、2-アミノ-5-メチル安息香酸が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: パラジウム触媒(Pd / C)の存在下での水素ガス(H2)は、多くの場合、還元反応に使用されます。

生成される主要な生成物

酸化: カルボン酸や他の酸化誘導体の形成。

還元: 2-アミノ-5-メチル安息香酸の形成。

4. 科学研究への応用

2-シアノ-5-メチル安息香酸は、科学研究でいくつかの用途があります。

化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成の中間体として使用されます。

生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。

医学: これは、医薬品や治療薬の合成のためのビルディングブロックとして役立ちます。

科学的研究の応用

2-Cyano-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

2-シアノ-5-メチル安息香酸の作用機序は、特定の分子標的と経路との相互作用を伴います。シアノ基は求電子剤として作用し、さまざまな化学反応に参加することができます。さらに、この化合物の構造により、酵素や受容体と相互作用することができ、その活性を調節することができます。 正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .

6. 類似の化合物との比較

類似の化合物

2-アミノ-5-メチル安息香酸: 類似の構造ですが、シアノ基の代わりにアミノ基があります。

3-メチル安息香酸: シアノ基がなく、特定の化学反応では反応性が低くなります。

2-シアノ-4-メチル安息香酸: 類似の構造ですが、シアノ基が異なる位置にあります.

独自性

2-シアノ-5-メチル安息香酸は、安息香酸コアにシアノ基とメチル基の両方が存在するため、独自です。 官能基のこの組み合わせは、異なる化学反応性と生物活性を付与し、さまざまな用途で価値があります .

類似化合物との比較

Similar Compounds

2-Amino-5-methylbenzoic acid: Similar structure but with an amino group instead of a cyano group.

3-Methylbenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Cyano-4-methylbenzoic acid: Similar structure but with the cyano group in a different position.

Uniqueness

2-Cyano-5-methylbenzoic acid is unique due to the presence of both a cyano group and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

特性

IUPAC Name |

2-cyano-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAHEQHAKMABCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735315 |

Source

|

| Record name | 2-Cyano-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261758-80-8 |

Source

|

| Record name | 2-Cyano-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)

![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)